An In-depth Technical Guide to the Synthesis of N-Formyl N,N-Didesmethyl Sibutramine
An In-depth Technical Guide to the Synthesis of N-Formyl N,N-Didesmethyl Sibutramine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for N-Formyl N,N-Didesmethyl Sibutramine, a significant metabolite of the anorectic drug sibutramine. The document details the synthetic route starting from the precursor N,N-Didesmethyl Sibutramine (DDMS), including a robust protocol for its formylation. Furthermore, this guide elucidates the underlying reaction mechanisms, provides detailed experimental procedures, and outlines the analytical characterization of the final product. The synthesis of the DDMS precursor is also described to provide a complete workflow. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and forensic analysis requiring a reliable method for obtaining this important reference compound.
Introduction: The Significance of N-Formyl N,N-Didesmethyl Sibutramine
Sibutramine, a once widely prescribed anti-obesity drug, exerts its therapeutic effects through its active metabolites, primarily N-monodesmethylsibutramine (DMS) and N,N-didesmethylsibutramine (DDMS)[1]. These metabolites are potent inhibitors of the reuptake of norepinephrine, serotonin, and dopamine in the central nervous system[2]. N-Formyl N,N-Didesmethyl Sibutramine is a further metabolic product, and its synthesis is of considerable interest for several reasons:
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Pharmacological and Toxicological Studies: The availability of pure N-Formyl N,N-Didesmethyl Sibutramine is crucial for in-depth pharmacological and toxicological profiling to fully understand the metabolic fate and potential biological activity of sibutramine.
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Forensic and Doping Analysis: As sibutramine and its analogues are sometimes found as undeclared ingredients in herbal weight-loss supplements, certified reference standards of its metabolites are essential for the development and validation of analytical methods used by regulatory agencies and anti-doping laboratories to detect its illicit use[3][4].
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Drug Metabolism and Pharmacokinetics (DMPK) Research: The synthesis of this metabolite allows for its use as a standard in DMPK studies to investigate the enzymatic pathways involved in the biotransformation of sibutramine.
This guide provides a detailed, scientifically-grounded pathway for the synthesis of N-Formyl N,N-Didesmethyl Sibutramine, empowering researchers to produce this valuable compound in a laboratory setting.
Retrosynthetic Analysis and Overall Synthesis Strategy
The synthesis of N-Formyl N,N-Didesmethyl Sibutramine can be approached through a straightforward two-stage process. The first stage involves the synthesis of the immediate precursor, N,N-Didesmethyl Sibutramine (DDMS), followed by the second stage, which is the N-formylation of the primary amine functionality of DDMS.
Caption: Retrosynthetic pathway for N-Formyl N,N-Didesmethyl Sibutramine.
Synthesis of the Precursor: N,N-Didesmethyl Sibutramine (DDMS)
The synthesis of N,N-Didesmethyl Sibutramine (IUPAC name: 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine) is a multi-step process that begins with commercially available starting materials. The following protocol is adapted from established methods for the synthesis of sibutramine and its analogues[5][6][7].
Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile
This step involves the cyclization of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base.
Caption: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Experimental Protocol:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL) under an argon atmosphere, add a solution of 4-chlorobenzyl cyanide (10 g, 0.066 mol) in anhydrous DMSO (20 mL) dropwise over 5 minutes at 25 °C.
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Stir the resulting mixture for 30 minutes at room temperature.
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Add a solution of 1,3-dibromopropane (27 g, 0.134 mol) in anhydrous DMSO (50 mL) dropwise over 30 minutes, maintaining the reaction temperature between 25-30 °C.
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After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.
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Pour the reaction mixture into ice water (500 mL) and extract with dichloromethane (3 x 75 mL).
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Combine the organic extracts and evaporate the solvent under reduced pressure.
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Extract the residue with diethyl ether (4 x 50 mL).
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Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.
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Purify the crude product by vacuum distillation to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Step 2: Synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one
This step involves a Grignard reaction between 1-(4-chlorophenyl)cyclobutanecarbonitrile and isobutylmagnesium bromide.
Caption: Grignard reaction to form the ketone intermediate.
Experimental Protocol:
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Prepare isobutylmagnesium bromide by reacting isobutyl bromide (32 g, 0.23 mol) with magnesium turnings (6.36 g, 0.26 mol) in anhydrous diethyl ether.
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To the freshly prepared Grignard reagent, add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (35.2 g, 0.18 mol) in anhydrous diethyl ether (100 mL) dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, replace the diethyl ether with toluene and heat the mixture under reflux for 1 hour.
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Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with toluene.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
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Purify the resulting crude product by vacuum distillation to yield 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.
Step 3: Synthesis of N,N-Didesmethyl Sibutramine (DDMS)
The final step in the synthesis of the precursor is the reductive amination of the ketone intermediate.
Caption: Reductive amination to yield DDMS.
Experimental Protocol:
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Dissolve 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one (26.4 g, 0.1 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol) in ethanol.
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Cool the solution to 0-5 °C and slowly add a solution of sodium borohydride (5.7 g, 0.15 mol) in ethanol, maintaining the temperature below 10 °C.
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After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude N,N-Didesmethyl Sibutramine. The product can be further purified by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.
Synthesis of N-Formyl N,N-Didesmethyl Sibutramine
The N-formylation of the primary amine, DDMS, can be efficiently achieved using formic acid as the formylating agent. This method is practical, high-yielding, and avoids the use of more hazardous reagents[1][8].
Caption: N-formylation of DDMS.
Reaction Mechanism: N-Formylation of a Primary Amine
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine in DDMS acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to form the N-formyl product. The use of a Dean-Stark trap is crucial to remove the water byproduct and drive the equilibrium towards the product.
Experimental Protocol: N-Formylation of DDMS
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In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve N,N-Didesmethyl Sibutramine (2.52 g, 10 mmol) in toluene (50 mL).
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Add 85% aqueous formic acid (0.64 mL, 15 mmol) to the solution.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-Formyl N,N-Didesmethyl Sibutramine.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
The identity and purity of the synthesized N-Formyl N,N-Didesmethyl Sibutramine should be confirmed by various analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₂ClNO |
| Molecular Weight | 279.80 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Melting Point | 110-112 °C (as reported for a similar compound in a patent)[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (predicted): The ¹H NMR spectrum is expected to show characteristic signals for the formyl proton as a singlet or a pair of singlets (due to rotational isomers) in the region of δ 8.0-8.2 ppm. The protons of the isobutyl group and the cyclobutyl ring will appear in the upfield region. The aromatic protons of the chlorophenyl group will be observed as two doublets in the aromatic region (δ 7.0-7.5 ppm).
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¹³C NMR (predicted): The ¹³C NMR spectrum should display a signal for the formyl carbonyl carbon in the range of δ 160-165 ppm. The signals for the aromatic carbons, the quaternary carbon of the cyclobutyl ring, and the aliphatic carbons of the isobutyl and cyclobutyl moieties are also expected in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum of N-Formyl N,N-Didesmethyl Sibutramine is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the side chain and the cyclobutyl ring, with characteristic fragments for the chlorophenylcyclobutyl moiety. The detection of precursor/product ion transitions, such as m/z 252 -> 125 for the precursor DDMS, is a common technique in the analysis of sibutramine metabolites[3].
Safety Precautions
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All synthesis steps should be performed in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere.
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Grignard reagents are moisture-sensitive and flammable.
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Formic acid is corrosive and should be handled with caution.
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Proper waste disposal procedures should be followed for all chemical waste.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of N-Formyl N,N-Didesmethyl Sibutramine. By following the outlined procedures for the synthesis of the N,N-Didesmethyl Sibutramine precursor and its subsequent N-formylation, researchers can reliably obtain this important metabolite for use as a reference standard in pharmacological, toxicological, and forensic studies. The provided analytical data serves as a benchmark for the verification of the synthesized compound, ensuring the integrity and reproducibility of the research.
References
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Characterization of Metabolites of Sibutramine in Primary Cultures of Rat Hepatocytes by Liquid Chromatography-Ion Trap Mass Spectrometry. PubMed.[Link]
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Didesmethylsibutramine. Wikipedia.[Link]
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Didesmethylsibutramine | C15H22ClN | CID 134772. PubChem.[Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]
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Screening for N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine using liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
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Determination of N-desmethyl- And N-bisdesmethyl Metabolites of Sibutramine in Doping Control Analysis Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.[Link]
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Formylation of Amines. PMC.[Link]
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Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC.[Link]
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(a) Parent ion mass spectra of sibutramine (SB), (b) product ion mass... ResearchGate.[Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.[Link]
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Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. PubMed.[Link]69/)
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